

Spectroscopic Profile of 3,5-Dichloroisonicotinaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 3,5-Dichloroisonicotinaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3,5-dichloroisonicotinaldehyde** (CAS No: 136590-83-5), a key intermediate in pharmaceutical and agrochemical synthesis. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition. This information is crucial for the unambiguous identification and characterization of this compound in a research and development setting.

Chemical Structure and Properties

• IUPAC Name: 3,5-dichloropyridine-4-carbaldehyde

Synonyms: 3,5-Dichloro-4-pyridinecarboxaldehyde, 3,5-Dichloro-4-formylpyridine

CAS Number: 136590-83-5

Molecular Formula: C₆H₃Cl₂NO

• Molecular Weight: 176.00 g/mol

· Appearance: White to light yellow solid

Melting Point: 75-79 °C



Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for **3,5-dichloroisonicotinaldehyde** based on its chemical structure and analysis of similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~10.1	Singlet	1H	Aldehyde proton (- CHO)
~8.7	Singlet	2Н	Pyridine protons (H-2, H-6)

Note: The exact chemical shifts may vary depending on the solvent and concentration.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)	Assignment	
~190	Aldehyde carbon (C=O)	
~152	Pyridine carbons (C-2, C-6)	
~140	Pyridine carbon (C-4)	
~135	Pyridine carbons (C-3, C-5)	

Note: The assignments are based on computational predictions and analysis of analogous structures. Experimental verification is recommended.

Infrared (IR) Spectroscopy

Table 3: Expected Characteristic IR Absorptions (KBr Pellet)



Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050	Weak	C-H stretching (aromatic)
~2850, ~2750	Weak	C-H stretching (aldehyde)
~1710	Strong	C=O stretching (aldehyde)
~1550, ~1450	Medium-Strong	C=C and C=N stretching (pyridine ring)
~1200	Medium	C-H in-plane bending
~850	Strong	C-H out-of-plane bending
~800	Strong	C-Cl stretching

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data (Electron Ionization, 70 eV)

m/z	Relative Intensity (%)	Assignment
175/177/179	High	[M]+, Molecular ion (presence of two chlorine isotopes)
174/176/178	Medium	[M-H]+
146/148/150	Medium	[M-CHO]+
111/113	Medium	[M-CHO-CI]+

Note: The isotopic pattern for two chlorine atoms ([M]+, [M+2]+, [M+4]+ in a ratio of approximately 9:6:1) would be a key diagnostic feature.

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of spectroscopic data for a solid organic compound like **3,5-dichloroisonicotinaldehyde**.

Nuclear Magnetic Resonance (NMR) Spectroscopy



- Sample Preparation: A sample of approximately 5-10 mg of **3,5-dichloroisonicotinaldehyde** is accurately weighed and dissolved in about 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).
- Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.
- ¹H NMR Acquisition: The spectrometer is tuned and shimmed for the specific sample. A standard one-pulse sequence is used to acquire the ¹H NMR spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.
- ¹³C NMR Acquisition: A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is used to acquire the ¹³C NMR spectrum. A larger number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
- Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of **3,5-dichloroisonicotinaldehyde** is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition: A background spectrum of the empty sample compartment is first recorded.
 The KBr pellet is then placed in the sample holder, and the sample spectrum is acquired.
 Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.



• Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

- Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for a solid sample or after being dissolved in a suitable volatile solvent for techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). For Electron Ionization (EI), the sample is vaporized by heating in the ion source.
- Instrumentation: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF), Orbitrap, or magnetic sector) is used.
- Ionization: For a volatile compound like this, Electron Ionization (EI) at a standard energy of 70 eV is commonly used to generate the molecular ion and characteristic fragment ions.
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
- Data Acquisition and Processing: The detector records the abundance of each ion, and a
 mass spectrum is generated, which is a plot of relative intensity versus m/z. The data system
 identifies the molecular ion peak and major fragment ions.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.



Sample Preparation Pure Compound (3,5-Dichloroisonicotinaldehyde) Spectroscopic Techniques IR Spectroscopy **NMR Spectroscopy Mass Spectrometry** (1H, 13C) (FTIR) (EI-MS) Data Acquisition & Processing Acquire FID Acquire Interferogram Acquire Mass Spectrum **Identify Peaks** Process Spectrum **Process Spectrum** Structural Elucidation Data Interpretation Structure Confirmation

General Workflow for Spectroscopic Analysis

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Caption: Spectroscopic analysis workflow.

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